![molecular formula C35H28Br2N2O2 B13646658 (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two indeno[1,2-d]oxazole moieties linked through a central propane-2,2-diyl bridge, which is further substituted with 4-bromophenyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indeno[1,2-d]oxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Bromophenyl Groups: This step involves the bromination of the phenyl rings using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the Central Propane-2,2-diyl Bridge: This can be accomplished through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation, to link the two indeno[1,2-d]oxazole units.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of compounds with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- Azulene, 1,2,3,3a,4,7,8,8a-octahydro-3a,6-dimethyl-1-(1-methylethenyl)-
Uniqueness
The uniqueness of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) lies in its specific stereochemistry and the presence of both indeno[1,2-d]oxazole and 4-bromophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C35H28Br2N2O2 |
|---|---|
Molekulargewicht |
668.4 g/mol |
IUPAC-Name |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-bromophenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C35H28Br2N2O2/c36-25-13-9-21(10-14-25)19-35(20-22-11-15-26(37)16-12-22,33-38-31-27-7-3-1-5-23(27)17-29(31)40-33)34-39-32-28-8-4-2-6-24(28)18-30(32)41-34/h1-16,29-32H,17-20H2/t29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
HFFGXLBBLOGYOW-ZRTHHSRSSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(CC4=CC=C(C=C4)Br)(CC5=CC=C(C=C5)Br)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78 |
Kanonische SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C(CC4=CC=C(C=C4)Br)(CC5=CC=C(C=C5)Br)C6=NC7C(O6)CC8=CC=CC=C78 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


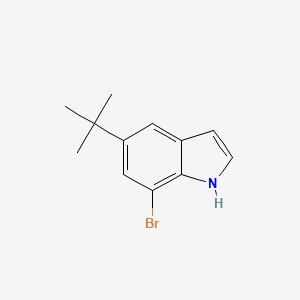
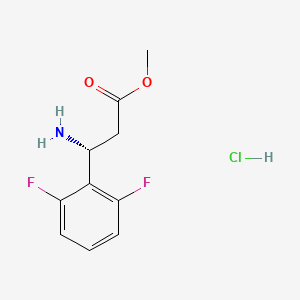
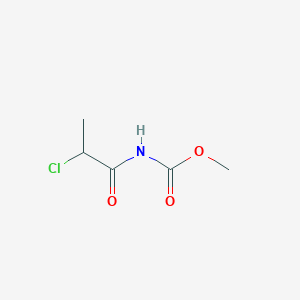
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)
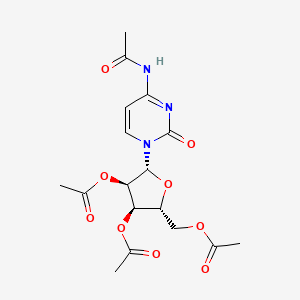
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
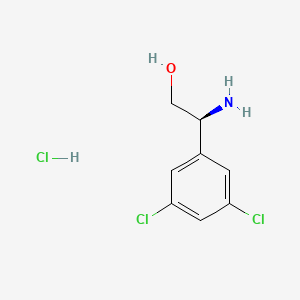

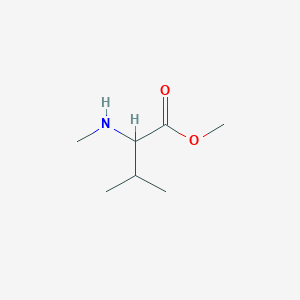
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)


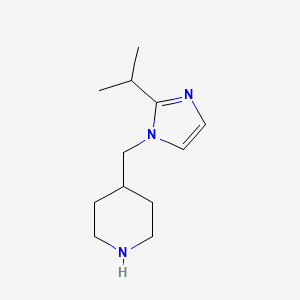
![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)
